1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one

Medicinal chemistry Scaffold optimization Structure–activity relationship

1-(2-Hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 5326-76-1, also designated NSC belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, an aromatic heterocyclic system formed by a fused pyrazole–pyrimidine ring. The compound possesses a molecular formula of C₈H₁₀N₄O₂ and a molecular weight of 194.19 g/mol, with a predicted density of 1.57 g/cm³, a boiling point of 373.7 °C at 760 mmHg, and a calculated polar surface area (PSA) of 83.8 Ų.

Molecular Formula C8H10N4O2
Molecular Weight 194.19 g/mol
CAS No. 5326-76-1
Cat. No. B1460669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one
CAS5326-76-1
Molecular FormulaC8H10N4O2
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=NN2CCO)C(=O)N1
InChIInChI=1S/C8H10N4O2/c1-5-10-7-6(8(14)11-5)4-9-12(7)2-3-13/h4,13H,2-3H2,1H3,(H,10,11,14)
InChIKeyXVNFYIZOKKNQBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 5326-76-1): Core Scaffold Identity and Procurement Baseline


1-(2-Hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 5326-76-1, also designated NSC 4067) belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, an aromatic heterocyclic system formed by a fused pyrazole–pyrimidine ring [1]. The compound possesses a molecular formula of C₈H₁₀N₄O₂ and a molecular weight of 194.19 g/mol, with a predicted density of 1.57 g/cm³, a boiling point of 373.7 °C at 760 mmHg, and a calculated polar surface area (PSA) of 83.8 Ų . Available vendor specifications indicate a purity of ≥97 % (Chemenu, catalog CM288609) to ≥98 % (MolCore, catalog MC778552) . These parameters establish the quantitative baseline against which any alternative or analog must be evaluated.

Why 1-(2-Hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one Cannot Be Replaced by a Generic Pyrazolo[3,4-d]pyrimidin-4-one


The pyrazolo[3,4-d]pyrimidin-4-one scaffold exhibits pronounced structure–activity relationship (SAR) sensitivity, where modest substitution changes produce order-of-magnitude differences in target affinity. In the 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one series, placement of a hydrogen-bond donor on the 6-arylmethyl group increased CDK4 affinity approximately 100-fold, while the N1 substituent critically determines ATP-binding-site complementarity [1]. Consequently, the specific combination of an N1-hydroxyethyl group (contributing two hydrogen-bond donors, one hydrogen-bond acceptor, and enhanced aqueous solubility) and a C6-methyl group (modulating steric and electronic properties of the pyrimidinone ring) in CAS 5326-76-1 defines a distinct chemical space that generic mono-substituted or unsubstituted pyrazolo[3,4-d]pyrimidin-4-ones cannot recapitulate. Substituting an analog lacking either the N1-hydroxyethyl or the C6-methyl group risks altering solubility, hydrogen-bonding capacity, and biological target engagement in ways that are not predictable without experimental verification [2].

Quantitative Differentiation Evidence for 1-(2-Hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 5326-76-1) Against Closest Analogs


Dual N1-Hydroxyethyl / C6-Methyl Substitution Versus Mono-Substituted Analogs: Structural and Hydrogen-Bonding Differentiation

CAS 5326-76-1 is the only commercially catalogued pyrazolo[3,4-d]pyrimidin-4-one that simultaneously carries an N1-hydroxyethyl substituent and a C6-methyl group. The closest purchasable analogs each carry only one of these two substituents: 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one (CAS 30129-57-8) bears a C6-methyl but no N1-hydroxyethyl, while 1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 32672-82-5) bears an N1-hydroxyethyl but no C6-methyl [1]. CAS 5326-76-1 provides two hydrogen-bond donors (N–H of pyrazole tautomer, O–H of hydroxyethyl) and three hydrogen-bond acceptors (N1-pyrazole, N3-pyrimidine, C4-carbonyl), versus one donor and three acceptors for CAS 30129-57-8, or two donors and two acceptors for CAS 32672-82-5. The dual-substitution pattern creates a unique hydrogen-bonding fingerprint that cannot be reproduced by either mono-substituted analog alone.

Medicinal chemistry Scaffold optimization Structure–activity relationship

Physicochemical Property Differentiation: logP, Aqueous Solubility, and PSA Comparison

The predicted logP of CAS 5326-76-1 is −1.6 (ALOGPS), with an estimated aqueous solubility of 2.55 g/L [1]. By comparison, the unsubstituted core scaffold 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one (CAS 30129-57-8) has a predicted logP of approximately −0.4 and an estimated solubility of ~1.1 g/L (ALOGPS), while 1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 32672-82-5) has a predicted logP of approximately −1.3 and solubility of ~3.8 g/L . CAS 5326-76-1 thus occupies an intermediate physicochemical space: it is 2.3-fold more water-soluble than the 6-methyl-only analog (2.55 vs. 1.1 g/L) and has a lower logP than either analog individually, reflecting the additive hydrophilicity of the hydroxyethyl group moderated by the lipophilic methyl substituent.

Drug-likeness Lead optimization ADME prediction

Scaffold Class Evidence: Pyrazolo[3,4-d]pyrimidin-4-ones as Validated Kinase Inhibitor Chemotypes

The pyrazolo[3,4-d]pyrimidin-4-one chemotype is a validated ATP-competitive kinase inhibitor scaffold. A representative series of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-ones demonstrated CDK4/cyclin D1 inhibition with IC₅₀ values in the low micromolar range in a high-throughput screening campaign, with iterative SAR optimization yielding compounds that achieved antiproliferative activity in NCI HCT116 cells and tumor growth inhibition in a mouse xenograft model [1]. A structurally distinct 6-substituted pyrazolo[3,4-d]pyrimidin-4-one series described in patent EP1383769A2 further confirmed that C6 substitution is a critical determinant of CDK inhibitory potency [2]. While no published IC₅₀ value for CAS 5326-76-1 against any specific kinase target was identified in the open literature as of 2026, the compound’s dual substitution pattern (N1-hydroxyethyl and C6-methyl) positions it as a direct structural analog of these validated inhibitor series, making it a prioritized candidate for kinase panel screening relative to mono-substituted analogs that lack one of the two critical substitution positions.

Kinase inhibition Cyclin-dependent kinases Antiproliferative activity

Purity and Quality Specification Differentiation for Procurement Decision-Making

CAS 5326-76-1 is available from multiple independent vendors with documented purity specifications. MolCore supplies the compound at ≥98 % purity (catalog MC778552, tested under ISO-certified quality systems) , while Chemenu lists a purity of 97 % (catalog CM288609) . In contrast, the analog 1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 32672-82-5) is offered at a minimum purity of 95 % (CymitQuimica, catalog 3D-HBA67282) . The higher purity specification (98 % vs. 95 %) and the availability of ISO-certified quality documentation for CAS 5326-76-1 provide increased confidence in lot-to-lot consistency, an essential criterion when the compound is used as a quantitative reference standard or as a starting material for multi-step synthesis where impurity carryover can confound biological assay results.

Quality control Reference standard Vendor qualification

Prioritized Application Scenarios for 1-(2-Hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 5326-76-1) Based on Quantitative Differentiation Evidence


Kinase-Focused Screening Library Assembly Requiring Dual N1/C6 Substitution Coverage

When constructing a kinase-targeted compound library, CAS 5326-76-1 provides simultaneous occupancy of both the N1 and C6 substitution vectors identified as critical for CDK and related kinase inhibition in the 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one and 6-substituted pyrazolo[3,4-d]pyrimidin-4-one series [1]. Procurement of this dual-substituted scaffold eliminates the need to purchase and screen two separate mono-substituted analogs (CAS 30129-57-8 and CAS 32672-82-5), reducing library size and screening costs while covering the pharmacophore space defined by precedent SAR.

Solubility-Critical Lead Optimization Programs Where Both Hydrophilicity and Moderate Lipophilicity Are Required

With a predicted aqueous solubility of 2.55 g/L and logP of −1.6, CAS 5326-76-1 offers 132 % higher solubility than the 6-methyl-only analog (CAS 30129-57-8, ~1.1 g/L) while retaining sufficient lipophilicity for membrane permeability [1]. This balanced physicochemical profile makes the compound particularly suitable for early-stage lead optimization in programs where poor aqueous solubility of unsubstituted pyrazolo[3,4-d]pyrimidin-4-ones has been identified as a liability, without the risk of excessive hydrophilicity that can accompany the hydroxyethyl-only analog (CAS 32672-82-5, logP ~−1.3, solubility ~3.8 g/L).

Certified Reference Standard for Analytical Method Development and Quality Control

The availability of CAS 5326-76-1 at ≥98 % purity with ISO-certified quality documentation from MolCore [1], compared with the 95 % minimum purity offered for the N1-hydroxyethyl-only analog (CAS 32672-82-5) , supports its selection as a reference standard for HPLC method development, forced degradation studies, and impurity profiling. The 3-percentage-point purity advantage reduces baseline noise from impurity peaks and improves the accuracy of quantitative analytical methods, directly benefiting pharmaceutical quality control and regulatory compliance workflows.

Synthetic Intermediate for Diversification at the N1 and C6 Positions

The dual-substitution pattern of CAS 5326-76-1 provides two distinct chemical handles for further derivatization: the N1-hydroxyethyl group can be converted to a leaving group (e.g., mesylate or halide) for nucleophilic displacement, while the C6-methyl group can undergo halogenation or oxidation to introduce additional functionality [1]. This dual reactivity is not accessible from mono-substituted analogs, making CAS 5326-76-1 a more versatile synthetic building block for generating structurally diverse pyrazolo[3,4-d]pyrimidin-4-one libraries in a single synthetic sequence.

Quote Request

Request a Quote for 1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.